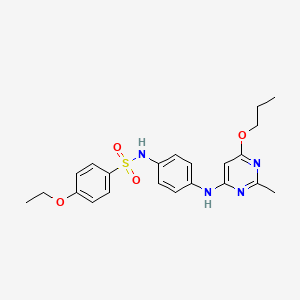

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

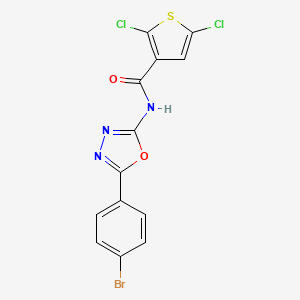

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit selective inhibition of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

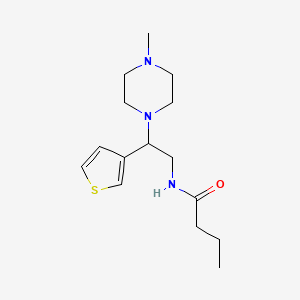

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of thiophene-2-carboxaldehyde derivatives, including 2-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, has shown promising antibacterial, antifungal, and anticancer activities. These compounds have been characterized for their binding kinetics with human serum albumin (HSA) through optical spectroscopic studies, indicating their potential pharmacokinetic mechanisms and less toxic nature (Shareef et al., 2016).

Anticonvulsant Activity

A study on hybrid compounds derived from propanamides and butanamides has identified compounds with significant anticonvulsant activities. These compounds, incorporating elements similar to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, demonstrated broad spectra of activity across various preclinical seizure models. The highest protection was observed in specific derivatives, highlighting their potential as new antiepileptic drugs with a superior safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Chemical Synthesis and Tautomeric Structures

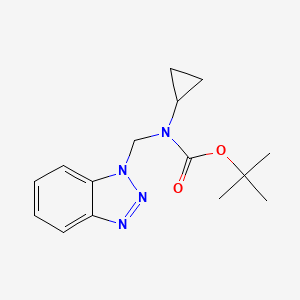

Research on the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes has been conducted. These studies involve the synthesis of compounds using Gewald’s methodology and their characterization through elemental analysis and spectral methods. The solvatochromic behavior and tautomeric structures of these dyes in various solvents have been evaluated, contributing to the understanding of their chemical properties and applications (Karcı & Karcı, 2012).

Catalytic Applications

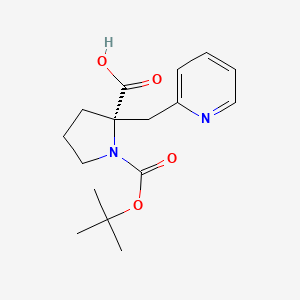

The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives has been explored. This research demonstrates the efficiency of such catalysts in the synthesis of various derivatives through condensation reactions, showcasing the potential of utilizing similar compounds in catalytic processes for organic synthesis (Niknam et al., 2013).

Propriétés

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OS/c1-3-4-15(19)16-11-14(13-5-10-20-12-13)18-8-6-17(2)7-9-18/h5,10,12,14H,3-4,6-9,11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEHBGXKHTZDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)

![N-(2,5-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2743632.png)

![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)

![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)